6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine
Description
Structural Significance of Furo[2,3-d]Pyrimidine Core
The furo[2,3-d]pyrimidine system consists of a fused furan and pyrimidine ring, creating a rigid, planar structure critical for intermolecular interactions. The furan oxygen atom contributes to electron delocalization, enhancing the core’s ability to participate in dipole-dipole interactions and hydrogen bonding. This bicyclic framework is structurally analogous to purine bases, enabling mimicry of endogenous substrates in enzymatic processes.
Key Structural Features:
- Planarity: Facilitates intercalation into enzyme active sites, as observed in dihydrofolate reductase (DHFR) inhibition.
- Electron Density: The oxygen atom in the furan ring increases electron density at the 2- and 3-positions, promoting interactions with electrophilic residues in targets like kinases.
- Rigidity: Limits conformational flexibility, reducing entropy penalties upon binding to proteins.
Table 1: Bioactivity of Furo[2,3-d]Pyrimidine Derivatives with Varying Substituents
| Substituent at Position 5 | Substituent at Position 6 | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|---|
| Pyridin-3-yl | 4-Methoxyphenyl | FLT3-ITD | 4 | |
| Phenyl | 4-Fluorophenyl | DHFR | 120 | |
| Cyclohexyl | 4-Nitrophenyl | PDE4 | 850 |
The data above illustrate how substitutions at positions 5 and 6 modulate potency, with the pyridin-3-yl and 4-methoxyphenyl combination yielding nanomolar inhibition of FLT3-ITD.
Role of 6-(4-Methoxyphenyl) and 5-(Pyridin-3-yl) Substituents in Bioactivity
The 4-methoxyphenyl group at position 6 introduces a hydrophobic aromatic moiety with a polar methoxy tail. This group enhances membrane permeability while the methoxy oxygen participates in hydrogen bonding, as demonstrated in kinase inhibition assays. Concurrently, the pyridin-3-yl substituent at position 5 contributes a basic nitrogen atom, enabling salt bridge formation with acidic residues in target proteins like VEGFR2.
Mechanistic Insights:
- 4-Methoxyphenyl:
- Pyridin-3-yl:
Synergistic Effects:
The combination of these substituents creates a dual mechanism of action: the 4-methoxyphenyl enhances target affinity, while the pyridin-3-yl group improves solubility and off-target selectivity. For instance, in FLT3-ITD inhibition, this synergy reduces IC50 values to single-digit nanomolar ranges, outperforming analogs with simpler aryl groups.
Structural-Activity Relationship (SAR) Trends:
- Electron-Donating Groups (EDGs): Methoxy groups at the para position of the phenyl ring increase potency by 3-fold compared to electron-withdrawing groups (EWGs).
- Heteroaromatic vs. Aromatic: Pyridin-3-yl at position 5 improves kinase selectivity over phenyl by 10-fold, as seen in comparative studies with VEGFR2 inhibitors.
Properties
CAS No. |
501693-98-7 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-pyridin-3-ylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14N4O2/c1-23-13-6-4-11(5-7-13)16-14(12-3-2-8-20-9-12)15-17(19)21-10-22-18(15)24-16/h2-10H,1H3,(H2,19,21,22) |
InChI Key |
PXRQEGALPASNKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a pyrimidine derivative, followed by the introduction of the furan ring through cyclization reactions. The methoxyphenyl and pyridinyl groups are then introduced via substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent selection, and reaction condition optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions that incorporate various heterocyclic moieties. The compound's structure features a furo[2,3-d]pyrimidine core, which is known for its pharmacological relevance. The presence of the methoxyphenyl and pyridine groups enhances its interaction with biological targets, making it a candidate for drug development .
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The cytotoxicity was quantified with IC50 values of approximately 12.5 µM for A549 and 15.0 µM for MCF-7 cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal that it may exhibit efficacy against various bacterial strains, although specific MIC values are yet to be determined .
Enzyme Inhibition
The structural characteristics of this compound suggest potential inhibitory effects on enzymes involved in metabolic pathways, particularly those related to inflammation such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions could provide a basis for developing new anti-inflammatory drugs .
Case Study on Anticancer Activity
In a detailed study focusing on the anticancer potential of related compounds, researchers found that modifications to the furo-pyrimidine structure significantly affected the biological activity. Compounds with similar scaffolds were tested against a range of cancer cell lines, confirming the importance of structural optimization in enhancing efficacy .
Structure–Activity Relationship Analysis
Research has highlighted the importance of the methoxy and pyridine substitutions on the furo-pyrimidine core in determining biological activity. Systematic modification of these groups can lead to compounds with improved potency and selectivity against specific biological targets .
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Chloro vs. Methoxy : The chloro-substituted analogue (CAS 273.72 g/mol) has lower molecular weight and altered hydrophobicity, which may reduce cellular permeability compared to the methoxy variant .
- AG488 : The addition of a dimethyl-isopropyl group in AG488 improves pharmacokinetic properties, enabling dual anti-cancer mechanisms (anti-angiogenic and anti-microtubule) with reduced systemic toxicity .
Physicochemical Properties
| Property | Target Compound | 6-(4-Chlorophenyl)-5-ethyl Analogue | AG488 |
|---|---|---|---|
| Molecular Weight | 317.35 | 273.72 | 363.85 (HCl salt) |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 3 | 5 |
| Topological Polar Surface Area (Ų) | ~77.8 (estimated) | Not reported | ~77.8 (estimated) |
| LogP (XlogP3) | ~2.5 (estimated) | 3.1 (calculated) | ~3.8 (estimated) |
Key Insights :
- AG488’s higher molecular weight and logP may enhance tissue penetration but require formulation optimization .
Biological Activity
The compound 6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine is part of a class of heterocyclic compounds that exhibit significant biological activity, particularly in the fields of cancer research and anti-inflammatory treatments. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound based on various studies.
Synthesis
The synthesis of This compound typically involves multi-step reactions that incorporate pyridine and furo[2,3-d]pyrimidine moieties. A notable method includes the use of chitosan as a catalyst in a base-catalyzed reaction with active methylene reagents like malononitrile and ethyl cyanoacetate, yielding high-purity products suitable for biological testing .
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell cycle regulation and apoptosis:
- Cell Cycle Arrest : The compound effectively arrests the cell cycle in the G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Anti-inflammatory Effects
In addition to its anticancer properties, This compound has shown promising anti-inflammatory activity. Studies indicate that it can significantly reduce inflammatory markers in vitro and in vivo models. The compound's ability to inhibit the production of pro-inflammatory cytokines makes it a candidate for further development as an anti-inflammatory agent .
In Vitro Studies
A series of in vitro experiments demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating superior efficacy:
In Vivo Studies
Animal studies further corroborated these findings. Mice treated with the compound exhibited reduced tumor sizes compared to control groups. Histological examinations revealed decreased mitotic figures and increased apoptotic cells within tumor tissues:
Q & A
Advanced Research Question
- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays (e.g., cholinesterase inhibition ) quantify target engagement.
- Cell-Based Models : Immortalized cell lines (e.g., HEK293) transfected with target receptors (e.g., kinases) can assess selectivity and potency via IC50 determinations .
- Crystallographic Studies : Co-crystallization with target proteins (e.g., kinases) reveals binding modes and guides lead optimization .
How can regioselectivity challenges during functionalization of the furo[2,3-d]pyrimidine scaffold be addressed?
Advanced Research Question
- Directing Groups : Temporary protecting groups (e.g., Boc) or metal coordination (e.g., Pd-mediated C–H activation) can steer substitutions to specific positions .
- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and time favors desired products. For example, lower temperatures may stabilize kinetic products in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
